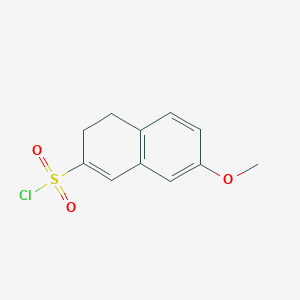

7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride

Description

Properties

IUPAC Name |

7-methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2,4,6-7H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHZCIOFWUZRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(=C2)S(=O)(=O)Cl)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Schmidt Reaction and Azide Addition

- Procedure: 7-Methoxy-1-tetralone is treated with sodium azide in polyphosphoric acid (PPA) or acetic acid with sulfuric acid to form tetrahydro-benzazepinones, which are key intermediates.

- Conditions: Reaction temperatures around 55°C to 40°C; sodium azide added portionwise to control reaction rate.

- Yield: Approximately 62% for the azide addition product, with melting points around 103-104°C.

- Characterization: ^1H-NMR and LC/MS confirm the formation of the intermediate structures.

This step is crucial for setting up the molecular framework for subsequent sulfonylation.

Palladium-Catalyzed Reduction

- Catalyst: 5% Palladium on activated carbon.

- Solvent: Dimethyl sulfoxide (DMSO).

- Temperature: Room temperature to reflux (~20°C to 110°C).

- Duration: Approximately 4.5 hours.

- Yield: High yields reported (~95%).

- Process: Reduction of nitrile intermediates to amines or related functionalities that can be further sulfonylated.

Industrial-Scale Synthesis via Aromatization and Sulfonylation

A patent describes an industrial method involving:

- Reagents: Ethyl bromoacetate, cyanoacetic acid, heptanoic acid, and aniline in toluene.

- Process: Reflux heating to promote aromatization and saponification, followed by conversion to acetamide and dehydrogenation to form 7-methoxy-1-naphthyl acetonitrile.

- Purification: Recrystallization from ethanol/water mixtures.

- Yield and Purity: Yields up to 87.95%, with chemical purity exceeding 99.965%.

- Melting Point: 48–50°C.

- Scale: Demonstrated on a 670-liter reactor scale, indicating industrial feasibility.

While this patent focuses on the nitrile intermediate, it provides the foundation for subsequent sulfonyl chloride formation by chlorosulfonation of the aromatic ring.

Sulfonyl Chloride Formation

The key step to obtain the sulfonyl chloride functionality involves:

- Chlorosulfonation: Treatment of the aromatic or partially saturated ring with chlorosulfonic acid or sulfuryl chloride.

- Reaction Conditions: Controlled temperature to avoid over-chlorination or degradation.

- Workup: Quenching with water or ice, followed by extraction and purification.

- Yields and Purity: Typically high, but dependent on reaction scale and conditions.

Though explicit experimental details for this step on this compound are sparse, this method is standard for sulfonyl chloride preparation on aromatic systems.

Modern Synthetic Approaches and Research Insights

Recent advances in the synthesis of aryldihydronaphthalene derivatives (the chemical class including 7-methoxy-3,4-dihydronaphthalene derivatives) highlight:

- Intramolecular Cyclizations: Use of intramolecular dehydrogenative Diels–Alder reactions to build the dihydronaphthalene core efficiently.

- Oxidative Coupling: Employing oxidants such as FeCl3/O2 or horseradish peroxidase to form complex ring systems.

- Microwave-Assisted Synthesis: Accelerates reaction times and improves yields.

- Functional Group Tolerance: New methods allow for diverse substitutions, including methoxy and sulfonyl chloride groups, with better selectivity.

- Limitations: Traditional methods often suffer from harsh conditions, low yields, and limited structural diversity.

These insights suggest potential improvements in the synthesis of this compound by adopting modern catalytic and microwave-assisted methods.

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Azide Addition (Schmidt Reaction) | 7-Methoxy-1-tetralone, NaN3, PPA or AcOH/H2SO4, 40–55°C | ~62 | Forms tetrahydro-benzazepinone intermediates |

| 2 | Palladium-Catalyzed Reduction | Pd/C (5%), DMSO, reflux, 4.5 h | ~95 | Reduction of nitrile intermediates |

| 3 | Aromatization and Saponification | Ethyl bromoacetate, cyanoacetic acid, heptanoic acid, aniline, toluene, reflux | ~88 | Industrial scale, high purity |

| 4 | Chlorosulfonation | Chlorosulfonic acid or SO2Cl2, controlled temp | High | Introduces sulfonyl chloride group |

| 5 | Purification | Recrystallization (EtOH/H2O) | - | Ensures >99.9% purity |

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives

Common Reagents and Conditions:

Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

Overview

7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride is a sulfonyl chloride derivative of dihydronaphthalene, which has garnered attention in various fields of chemical research due to its unique structural properties and reactivity. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Synthetic Applications

This compound is primarily used as a reagent in organic synthesis. Its applications include:

- Synthesis of Sulfonamides : The compound can be utilized to synthesize sulfonamide derivatives by reacting with amines. This is significant in medicinal chemistry for developing antibacterial agents.

- Formation of Esters and Amides : It can react with alcohols and amines to form corresponding esters and amides, which are important functional groups in drug design.

- Coupling Reactions : The compound can be employed in coupling reactions such as Suzuki-Miyaura or Sonogashira reactions, facilitating the formation of complex organic molecules .

Biological Applications

Research has indicated potential biological applications of this compound:

- Pharmaceutical Development : Its derivatives have been investigated for their activity as selective S1P5 receptor agonists, which may have implications in treating various diseases including cancer and autoimmune disorders .

- Antimicrobial Activity : Compounds derived from this sulfonyl chloride have shown promising antimicrobial properties, making them candidates for further development as therapeutic agents .

Case Studies

Several studies have explored the utility of this compound in diverse applications:

-

Synthesis of Dihydronaphthalenes :

Reaction Type Yield (%) Conditions Lewis Acid Mediated 90-95 TiCl₄ or Sc(OTf)₃ at elevated temperatures -

Photocatalytic Reactions :

Substrate Yield (%) Catalyst Phosphorothioate 99% Ir(ppy)₃ and Cu(OTf)₂

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These reactions can modify the activity of enzymes and proteins, thereby influencing biological pathways. The compound’s sulfonyl chloride group is particularly reactive, making it a valuable tool for studying biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: 6-Methoxy vs. 7-Methoxy Derivatives

The positional isomer 6-methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride (C₁₁H₁₁ClO₃S) shares the same molecular formula but differs in the methoxy group’s placement (position 6 vs. 7). provides collision cross-section (CCS) predictions for this isomer, with [M+H]+ adducts showing a CCS of 151.8 Ų, indicative of its three-dimensional conformation in mass spectrometry . The proximity of the methoxy and sulfonyl chloride groups in the 6-methoxy isomer may lead to steric hindrance or electronic effects distinct from the 7-methoxy analog. In the latter, the para relationship between the methoxy and sulfonyl chloride groups could delocalize electron density differently, influencing reactivity toward nucleophiles.

Functional Group Variations: Sulfonyl Chloride vs. Ketone

7-Methoxy-3,4-dihydronaphthalen-1(2H)-one (C₁₁H₁₂O₂), described in , replaces the sulfonyl chloride with a ketone. This compound’s crystal structure reveals a puckered cyclohexenone ring (puckering parameters: Q = 0.4869 Å, θ = 56.33°) stabilized by weak C–H···O interactions . Unlike the sulfonyl chloride, the ketone is less reactive toward nucleophiles but serves as a versatile intermediate for cyclization and condensation reactions. The sulfonyl chloride’s higher electrophilicity makes it more suitable for covalent modifications (e.g., drug conjugates).

Substituent Effects: Methoxy Positioning and Multi-Substituted Analogs

- 3-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene (C₁₉H₁₅ClO₃), synthesized via Friedel-Crafts acylation (56% yield, ), demonstrates how additional methoxy groups (positions 2 and 7) and a chlorobenzoyl substituent alter electronic properties and steric bulk .

- 7-Methoxy-3,4-dimethylcoumarin () represents a heterocyclic analog with a coumarin backbone. While structurally distinct, its 7-methoxy substitution parallels electronic effects observed in naphthalene systems, influencing photophysical properties and biological activity .

Comparative Data Table

Biological Activity

7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride is a compound with significant potential in biological research due to its unique chemical structure and functional groups. This article explores its biological activity, focusing on its applications in enzyme inhibition, protein modification, and potential therapeutic properties.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 258.72 g/mol. Its structure includes a methoxy group, a dihydronaphthalene ring, and a sulfonyl chloride group, which contribute to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its ability to react with nucleophiles, leading to the formation of various derivatives. This reactivity allows it to modify enzymes and proteins, influencing numerous biological pathways. The sulfonyl chloride group is particularly reactive, making it a valuable tool for biochemical studies.

Enzyme Inhibition

This compound has been utilized in studies focusing on enzyme inhibition. The sulfonyl chloride group enables the formation of sulfonamides upon reaction with amines, which can inhibit specific enzyme activities. For instance, sulfonamides are known to interfere with folic acid synthesis in bacteria, thereby inhibiting their growth .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For example:

- Compounds derived from this scaffold showed significant activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| 5a | 31 ± 0.12 | 7.81 |

| 9a | 30 ± 0.12 | 7.81 |

| Ciprofloxacin | 32 ± 0.12 | - |

Cytotoxicity

In vitro studies have shown that some derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 (breast adenocarcinoma). Notably:

- Compound 5a exhibited an IC50 value of , indicating potent cytotoxicity compared to standard treatments .

Case Studies

- Antibacterial Evaluation : In one study, several sulfonamide derivatives were synthesized using this compound as a precursor. The evaluation revealed that these compounds could effectively inhibit bacterial growth in vitro, suggesting their potential as new antimicrobial agents .

- Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects of various derivatives on MCF-7 cells. Results indicated that certain compounds not only inhibited cancer cell proliferation but also displayed lower toxicity towards normal cells compared to reference drugs like Doxorubicin .

Q & A

Q. How to interpret unexpected byproducts in sulfonamide coupling reactions?

- Root Cause Analysis :

- Over-reaction : Excess amine may lead to bis-sulfonamides. Monitor stoichiometry via in situ FT-IR.

- Hydrolysis : Trace moisture generates sulfonic acid byproducts. Confirm solvent dryness with Karl Fischer titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.